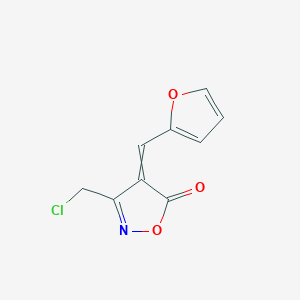
2-(3-Piperidinyl)ethyl propanoate hydrochloride
Descripción general
Descripción
“2-(3-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the CAS Number: 1220037-77-3 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride . The molecular weight of this compound is 221.73 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
The compound “this compound” has a melting point range of 111-116 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Compound Characterization
- 2-(3-Piperidinyl)ethyl propanoate hydrochloride is analogous to certain local anesthetic drugs (like falicaine hydrochloride and dyclonine hydrochloride) which have been characterized for their solid-state properties including thermal stability, crystalline polymorphism, and hygroscopicity. These properties are crucial in the development and quality control of pharmaceutical products (Schmidt, 2005).
Anticancer Research
- Compounds structurally related to this compound have been synthesized and evaluated for their potential as cytotoxic and anticancer agents, demonstrating significant activity against various cancer cell lines. The research in this area focuses on developing new therapeutic agents with better efficacy and fewer side effects (Dimmock et al., 1998).
Biodegradable Polymers in Biomedical Applications
- A derivative of this compound, Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate, has been synthesized and used to create biodegradable poly(β-amino esters) and copolymers. These materials hold potential as biomaterials for specific biomedical applications like gene delivery (Martino et al., 2012).
Cognitive Function Research
- Research on compounds similar to this compound includes studies on the effects of selective 5-HT4 receptor agonists in enhancing cognitive performance. These studies are significant in the development of treatments for cognitive impairments and disorders (Fontana et al., 1997).
Synthesis of Optically Pure Compounds for Pharmaceutical Use
- Dynamic kinetic resolution techniques have been employed to synthesize optically pure compounds structurally similar to this compound. These methodologies are important for producing enantiomerically pure drugs (Lavergne et al., 2001).
Synthesis of Novel Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to this compound, have been synthesized and evaluated as potential anticancer agents. These compounds have demonstrated significant anticancer activity in preliminary studies (Rehman et al., 2018).
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRGMBLWTYYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



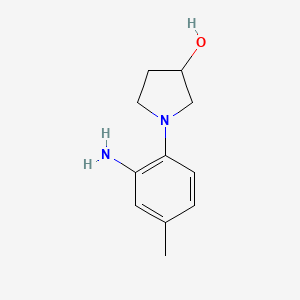
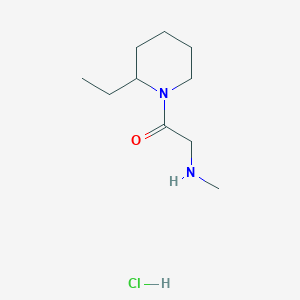
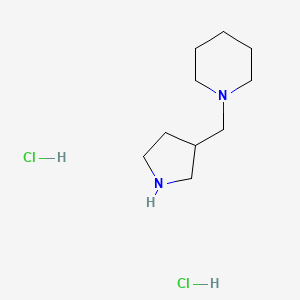
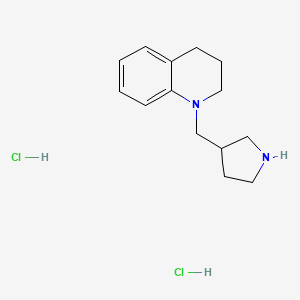

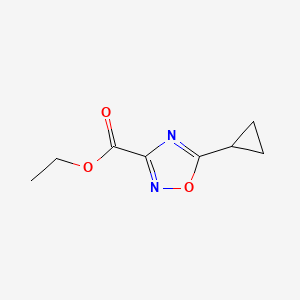

![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)
![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)
![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)
![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)

